EM-12 Core Exhibits Superior Hydrolytic Stability Relative to Thalidomide
The phthalimidinoglutarimide core (EM-12) demonstrates significantly improved hydrolytic stability compared to thalidomide, a key attribute for maintaining CRBN-binding integrity during PROTAC synthesis and cellular assays [1].
| Evidence Dimension | Hydrolytic stability (qualitative ranking) |
|---|---|
| Target Compound Data | Phthalimidinoglutarimide (EM-12): 'much more stable for hydrolysis' |
| Comparator Or Baseline | Thalidomide: 'less stable for hydrolysis' |
| Quantified Difference | Not quantified; described as 'significantly more stable' |
| Conditions | Hydrolysis assay (aqueous buffer conditions) |
Why This Matters
Hydrolytic instability of thalidomide-based linkers can lead to unintended degradation of the E3 ligase ligand prior to target engagement, reducing effective PROTAC concentration and confounding dose-response interpretation.
- [1] Probes & Drugs Portal. 'EM-12 (PD163468).' View Source
